molecular formula C14H12BrClN2O2 B2499445 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide CAS No. 863184-99-0

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide

Cat. No. B2499445
CAS RN: 863184-99-0
M. Wt: 355.62
InChI Key: GWGZWZDNVRQBNT-UHFFFAOYSA-N
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Description

“3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide” is a chemical compound with the molecular formula C14H12BrClN2O2 . It has an average mass of 355.61 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzohydrazide core with a bromo-chlorophenoxy methyl group attached at the 3-position . The compound has a complex structure with multiple aromatic rings, a hydrazide group, and halogen substituents .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ . It has a high LogP value of 6.07, indicating that it is likely to be lipophilic . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Chemical Properties and Synthesis

  • Synthesis and Structure: The compound (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate was synthesized using 4-methoxybenzaldehyde and 3-bromobenzohydrazide, exhibiting an E configuration about the C=N bond and a small dihedral angle between the benzene rings. This synthesis methodology could be relevant for similar compounds like 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide (Guo-Biao Cao, 2009).

Biological Activities

  • Antibacterial Activity: New 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine2-oxides, synthesized from a related compound, showed notable antibacterial activity, suggesting potential antimicrobial applications for this compound (G. S. Prasad et al., 2006).
  • Antimicrobial and Anticancer Evaluation: A series of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides, similar to this compound, demonstrated potent antimicrobial and anticancer potentials in vitro, highlighting the compound's potential in these fields (Pradeep Kumar et al., 2017).

Chemical Reactions and Applications

  • Electrochemical Preparation and Reactions: The study on 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a compound structurally related to this compound, offers insights into electrochemical preparation and reactions that could be applicable to similar compounds (K. Uneyama et al., 1983).

Potential Applications in Drug Design

  • Apoptosis Induction in Cancer Cells: Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides, structurally related to this compound, were discovered as potent inducers of apoptosis in cancer cells, suggesting similar compounds could be explored for cancer treatment (N. Sirisoma et al., 2009).

Antioxidant Activity

  • Antioxidant Evaluation of Derivatives: The synthesis and evaluation of antioxidant activity in Schiff base compounds derived from similar benzohydrazides indicate the potential antioxidant properties of compounds like this compound (S. J. Dighade & P. Parikh, 2017).

properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZWZDNVRQBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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